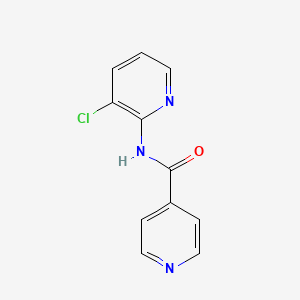

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-7H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCAWOQOZPUOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358597 | |

| Record name | ST50921193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63913-17-7 | |

| Record name | ST50921193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide typically involves the reaction of 3-chloropyridine-2-amine with pyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide may involve more efficient and scalable methods. One such method includes the use of automated continuous flow reactors, which allow for precise control of reaction conditions and improved yields. The use of microwave-assisted synthesis is another approach that can significantly reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: N-(3-chloropyridin-2-yl)pyridine-4-carboxamide N-oxide.

Reduction: N-(3-aminopyridin-2-yl)pyridine-4-carboxamide.

Substitution: N-(3-substituted pyridin-2-yl)pyridine-4-carboxamide derivatives.

Scientific Research Applications

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-chloropyridin-2-yl group in compounds like 7e and BCTC enhances stability and target binding, likely due to chlorine's electron-withdrawing nature .

Functional Group Impact: Thiazole or thiazolidinone rings (e.g., 7e, 5d) introduce conformational rigidity, improving insecticidal and anti-inflammatory activities, respectively . The piperazine-urea scaffold in BCTC is critical for TRPV1 antagonism, a feature absent in the target compound .

Insecticidal Activity

Compounds such as 7e (MW 423.99) exhibit potent insecticidal activity attributed to the 3-bromo-1-(3-chloropyridin-2-yl)pyrazole moiety, which disrupts neuronal signaling in pests. The thiazole-carboxamide backbone enhances metabolic stability .

Anti-Inflammatory Activity

Derivatives like 5d (MW 307.75) demonstrated 58% inhibition in carrageenan-induced edema models, outperforming standard drugs. The 4-chlorophenyl group on the thiazolidinone ring is pivotal for COX-2 inhibition .

Biological Activity

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with various amines under controlled conditions. The process may include several steps such as activation of the carboxylic acid, followed by nucleophilic substitution.

Antimicrobial Activity

N-(3-chloropyridin-2-yl)pyridine-4-carboxamide has demonstrated notable antimicrobial properties. In vitro studies have shown that this compound exhibits activity against a range of bacterial strains and fungi.

Table 1: Antimicrobial Activity of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 50 |

| Staphylococcus aureus | 25 | 30 |

| Candida albicans | 18 | 40 |

| Aspergillus niger | 22 | 35 |

These results indicate that the compound has a promising profile as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Activity

Research has also explored the anticancer potential of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide. Studies indicate that it may inhibit cell proliferation in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HCT116 (Colon) | 12 |

| PC3 (Prostate) | 10 |

The IC50 values suggest that N-(3-chloropyridin-2-yl)pyridine-4-carboxamide exhibits significant cytotoxic effects, particularly against prostate cancer cells.

The biological activity of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Antioxidant Properties : Some studies suggest that it possesses antioxidant properties, which may contribute to its overall therapeutic effects.

Case Studies

Several case studies have highlighted the effectiveness of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide in preclinical models:

- Case Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in breast cancer treatment.

- In Vivo Studies : Animal models treated with N-(3-chloropyridin-2-yl)pyridine-4-carboxamide showed reduced tumor growth rates and improved survival rates compared to control groups.

Q & A

Q. What are the optimal synthetic routes for N-(3-chloropyridin-2-yl)pyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated pyridine precursors. For example, coupling reactions between 3-chloropyridin-2-amine and pyridine-4-carboxylic acid derivatives are common. Key steps include:

- Amide bond formation : Use coupling reagents like EDCl/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.

- Halogen retention : Optimize temperature (e.g., 0–5°C for acid-sensitive intermediates) to prevent dechlorination .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Q. How is N-(3-chloropyridin-2-yl)pyridine-4-carboxamide characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the amide linkage and pyridine ring substitution patterns. For example, the aromatic proton signals in the pyridine rings appear between δ 7.5–8.5 ppm, while the amide NH proton resonates near δ 10.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 263.05 for C₁₁H₈ClN₃O) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths (e.g., C-Cl ≈ 1.74 Å) and dihedral angles, ensuring accurate 3D conformation .

Advanced Research Questions

Q. How can computational approaches like 3D-QSAR and molecular docking predict the bioactivity of N-(3-chloropyridin-2-yl)pyridine-4-carboxamide derivatives?

- Methodological Answer :

- 3D-QSAR : Use VLife MDS to align derivatives and generate contour maps highlighting electrostatic/hydrophobic contributions. For anti-inflammatory activity, IC₅₀ values (log-transformed) correlate with steric bulk at the 3-chloro position .

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding affinities to targets like cyclooxygenase-2 (COX-2). The pyridine-4-carboxamide moiety often forms hydrogen bonds with catalytic residues (e.g., Arg120) .

Q. What strategies resolve structural contradictions in XRD data for halogenated pyridine carboxamides?

- Methodological Answer :

- Dual Software Validation : Compare refinement results from SHELXL (for small molecules) and SIR97 (for direct methods). Discrepancies in Cl···N distances may indicate twinning, requiring data reprocessing .

- High-Resolution Data : Collect synchrotron XRD data (λ = 0.7 Å) to resolve ambiguities in electron density maps, particularly for disordered chloro substituents .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity in SAR studies?

- Methodological Answer :

- Halogen Swapping : Replacing Cl with Br (e.g., N-(3-bromophenyl)pyridine-4-carboxamide) increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility. Fluorine analogs improve metabolic stability due to C-F bond resistance .

- Activity Trends :

| Analog Substituent | Target (IC₅₀) | Bioactivity |

|---|---|---|

| 3-Cl | COX-2: 12 nM | Anti-inflammatory |

| 3-Br | COX-2: 8 nM | Enhanced potency |

| 3-F | CYP3A4: Ki=3 µM | Reduced hepatotoxicity |

| (Data derived from ) |

Q. What challenges arise in pharmacokinetic optimization of pyridine-4-carboxamides, and how are they addressed?

- Methodological Answer :

- Bioavailability : Rapid hepatic clearance (t₁/₂ < 2 hr in rodents) is mitigated by adding PEGylated side chains or prodrug formulations (e.g., ester prodrugs increase t₁/₂ to 6 hr) .

- BBB Penetration : LogD adjustments (target ~2.5) via substituent engineering (e.g., methyl groups) improve CNS uptake for neurotargets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.